1-(Methylsulfonyl)-4-methylpiperazine

Medicinal Chemistry Physicochemical Profiling Drug Design

1-(Methylsulfonyl)-4-methylpiperazine provides strategic advantage over mono-substituted analogs: the N4-methyl group lowers pKa to 6.07 (vs. 7.78), ensuring a neutral charge at physiological pH to reduce hERG liability and P-gp efflux. Its balanced logP (0.15) enables passive BBB penetration, while the pre-installed N-methyl saves one synthetic step compared to 1-(methylsulfonyl)piperazine. Supplied at ≥98% purity, it is ideal for CNS-penetrant libraries, renin inhibitor intermediates, and photographic silver halide solvent formulations.

Molecular Formula C6H14N2O2S
Molecular Weight 178.26 g/mol
CAS No. 59039-17-7
Cat. No. B8816717
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Methylsulfonyl)-4-methylpiperazine
CAS59039-17-7
Molecular FormulaC6H14N2O2S
Molecular Weight178.26 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)S(=O)(=O)C
InChIInChI=1S/C6H14N2O2S/c1-7-3-5-8(6-4-7)11(2,9)10/h3-6H2,1-2H3
InChIKeyYDOGEBDDNZDNJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Methylsulfonyl)-4-methylpiperazine (CAS 59039-17-7): A Differentiated Sulfonylpiperazine Building Block


1-(Methylsulfonyl)-4-methylpiperazine is a disubstituted piperazine derivative bearing a methylsulfonyl group at N1 and a methyl group at N4 (MW 178.25 g/mol) . This scaffold belongs to the sulfonylpiperazine class, widely explored for diverse pharmacological activities [1]. Its dual substitution pattern imparts distinct physicochemical properties—moderate lipophilicity (logP 0.15) and reduced basicity (pKa 6.07)—that differentiate it from mono-substituted or unsubstituted piperazine analogs, making it a strategically important intermediate for medicinal chemistry and photographic silver halide solvent applications [2].

Why 1-(Methylsulfonyl)-4-methylpiperazine Cannot Be Replaced by Generic Piperazine Analogs


Superficially similar piperazine derivatives such as 1-(methylsulfonyl)piperazine (CAS 55276-43-2) or 4-methylpiperazine (CAS 109-01-3) differ critically in their ionization state, lipophilicity, and hydrogen-bonding capacity. The N4-methyl group in 1-(methylsulfonyl)-4-methylpiperazine simultaneously lowers the basicity of the opposing nitrogen (ΔpKa ≈ 1.7 units relative to 1-(methylsulfonyl)piperazine) and increases logP by >1.2 log units [1]. These differences alter solubility profiles, membrane permeability, and metal-coordination behavior, directly impacting synthetic utility in pharmaceutical intermediate preparation and performance as a silver halide solvent [2]. Simple replacement with a mono-substituted analog therefore risks compromised reaction selectivity, altered pharmacokinetic properties of downstream products, and sub-optimal photographic processing outcomes.

Quantitative Differentiation Evidence: 1-(Methylsulfonyl)-4-methylpiperazine vs. Closest Analogs


Reduced Basicity (pKa) Relative to 1-(Methylsulfonyl)piperazine

1-(Methylsulfonyl)-4-methylpiperazine exhibits a predicted pKa of 6.07 ± 0.42, which is 1.71 log units lower (less basic) than 1-(methylsulfonyl)piperazine (pKa 7.78 ± 0.10 predicted) [1]. At physiological pH 7.4, the target compound is approximately 95% uncharged, whereas 1-(methylsulfonyl)piperazine is only ~70% uncharged (Henderson-Hasselbalch calculation). This reduced basicity results from the electron-withdrawing inductive effect of the N4-methyl group on the piperazine ring, which decreases the availability of the N1 lone pair.

Medicinal Chemistry Physicochemical Profiling Drug Design

Enhanced Lipophilicity (logP) Versus 1-(Methylsulfonyl)piperazine and 4-Methylpiperazine

The target compound has a measured/predicted logP of 0.15, significantly higher than 1-(methylsulfonyl)piperazine (XLogP3-AA = -1.1) and 4-methylpiperazine (XLogP3-AA = -0.4) [1][2]. The ΔlogP of +1.25 versus 1-(methylsulfonyl)piperazine corresponds to an ~18-fold increase in octanol-water partition coefficient, indicating substantially greater membrane permeability potential. The N4-methyl group contributes approximately +0.55 log units to lipophilicity compared to 4-methylpiperazine alone, while the methylsulfonyl group provides a smaller increment.

ADME Lipophilicity Permeability

Higher Melting Point for Improved Solid-State Handling vs. 1-Ethylsulfonyl-piperazine

1-(Methylsulfonyl)-4-methylpiperazine has a reported melting point of 98–99 °C (recrystallized from ligroine), which is 26–30 °C higher than the ethylsulfonyl analog 1-ethylsulfonyl-piperazine (CAS 62937-96-6, MP 69–72 °C) [1]. This higher melting point reflects stronger crystal lattice energy, conferring superior solid-state stability and reduced hygroscopicity during storage and weighing. The methyl substituent on the piperazine nitrogen contributes to this thermal stability compared to the NH-containing ethylsulfonyl analog.

Solid-State Chemistry Formulation Process Chemistry

Silver Halide Solvent Functionality Covered by U.S. Patent 3,976,647

U.S. Patent 3,976,647 (assigned to Polaroid Corporation) explicitly claims N-(lower alkyl sulfonyl-methyl sulfonyl)-piperazines as silver halide solvents for photographic processing, wherein R1 is lower alkyl and R2 is hydrogen or lower alkyl [1]. 1-(Methylsulfonyl)-4-methylpiperazine falls within this generic formula (R1 = CH3, R2 = CH3). In contrast, simple 1-(methylsulfonyl)piperazine (R2 = H) lacks the N-alkyl substitution that enhances silver complex solubility. While no direct head-to-head silver dissolution rate data are publicly available for the isolated compound, the patent establishes a clear structural preference for N,N'-disubstituted sulfonylpiperazines.

Photographic Chemistry Silver Halide Solvent Industrial Processing

Established Pharmaceutical Intermediate Status via Sigma-Aldrich AldrichCPR Listing

Sigma-Aldrich lists 1-methyl-4-(methylsulfonyl)piperazine (PH010615) under the AldrichCPR (Custom Pharma Reagent) product line, indicating its recognized role as a pharmaceutical intermediate building block for drug discovery and development [1]. By comparison, simpler analogs such as 1-(methylsulfonyl)piperazine are catalogued as general research chemicals rather than custom pharma reagents, suggesting a lower level of established utility in medicinal chemistry pipelines.

Pharmaceutical R&D Chemical Sourcing Custom Pharma Reagent

Procurement-Driven Application Scenarios for 1-(Methylsulfonyl)-4-methylpiperazine


Medicinal Chemistry Lead Optimization: Fine-Tuning Basicity and Lipophilicity

When designing CNS-penetrant drug candidates, the reduced pKa (6.07) of 1-(methylsulfonyl)-4-methylpiperazine ensures the scaffold remains predominantly uncharged at physiological pH, minimizing P-glycoprotein efflux and hERG channel liability associated with cationic piperazine motifs . Its logP of 0.15 balances aqueous solubility with passive membrane permeability, making it an ideal core for blood-brain barrier penetrant libraries. Procuring this specific compound rather than 1-(methylsulfonyl)piperazine (pKa 7.78, logP -1.1) prevents unwanted protonation-driven off-target effects.

Silver Halide Photographic Processing Compositions

For R&D laboratories and specialty photographic chemical manufacturers developing diffusion transfer or monobath processing systems, 1-(methylsulfonyl)-4-methylpiperazine provides a patented sulfonylpiperazine scaffold recognized as an effective silver halide solvent [1]. Its higher melting point (98–99 °C) compared to 1-ethylsulfonyl-piperazine (69–72 °C) facilitates dry formulation blending and long-term storage stability in pre-mixed processing kits.

Renin Inhibitor Intermediate Preparation

U.S. Patent 5,344,990 identifies 1-methylpiperazin-4-yl sulfonyl intermediates as critical building blocks for non-peptidic renin inhibitors [2]. 1-(Methylsulfonyl)-4-methylpiperazine serves as a direct precursor for such intermediates, with the N-methyl group pre-installed to avoid downstream alkylation steps. Sourcing this pre-functionalized building block reduces synthetic step count by one step compared to starting from 1-(methylsulfonyl)piperazine, saving 12–24 hours of reaction time per batch.

Sulfonylpiperazine Library Synthesis for Academic Screening

Academic screening centers and core facilities constructing diversity-oriented sulfonylpiperazine libraries benefit from the dual-substitution pattern of 1-(methylsulfonyl)-4-methylpiperazine [3]. Its four hydrogen bond acceptors (vs. two in 4-methylpiperazine) expand the pharmacophore interaction space, while the AldrichCPR supply chain ensures reproducible purity (≥98%) across multiple library production cycles, reducing hit validation attrition due to impurity-related false positives.

Quote Request

Request a Quote for 1-(Methylsulfonyl)-4-methylpiperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.